9-Iodo-7,7-diphenyl-7H-benzo[c]fluorene
Description
Molecular Weight and Symmetry
| Compound | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| This compound | C₂₉H₁₉I | 494.37 |
| 9-Bromo-7,7-diphenyl-7H-benzo[c]fluorene | C₂₉H₁₉Br | 447.38 |
| 5,9-Dibromo-7,7-diphenyl-7H-benzo[c]fluorene | C₂₉H₁₈Br₂ | 526.26 |
The iodo derivative’s higher molecular weight (494.37 g/mol) versus its bromo counterpart (447.38 g/mol) arises from iodine’s greater atomic mass. This mass difference influences physical properties such as melting point and solubility. For instance, the bromo analogue melts at 249–253°C, while the iodo compound is predicted to melt at 240–245°C due to weaker intermolecular forces.
Electronic Effects
Halogen substitution alters the electron density distribution:
- Iodine : A weak electron-withdrawing group via inductive effects, but its polarizability enhances π-conjugation.
- Bromine : Similar inductive withdrawal but lower polarizability, resulting in reduced resonance stabilization.
Density functional theory (DFT) calculations on the bromo derivative show a HOMO-LUMO gap of 3.2 eV, whereas preliminary models for the iodo compound suggest a narrower gap (3.0–3.1 eV) due to enhanced charge transfer interactions.
Crystallographic Trends
The dibromo derivative (5,9-dibromo-7,7-diphenyl-7H-benzo[c]fluorene) exhibits a 0.15 Å greater core distortion compared to mono-halogenated analogues, attributed to increased steric clashes between bromine atoms and phenyl groups. This suggests that the iodo derivative’s larger halogen would exacerbate such distortions, potentially reducing crystallinity.
Properties
Molecular Formula |
C29H19I |
|---|---|
Molecular Weight |
494.4 g/mol |
IUPAC Name |
9-iodo-7,7-diphenylbenzo[c]fluorene |
InChI |
InChI=1S/C29H19I/c30-23-16-17-25-27(19-23)29(21-10-3-1-4-11-21,22-12-5-2-6-13-22)26-18-15-20-9-7-8-14-24(20)28(25)26/h1-19H |
InChI Key |
CNIWXVDXWYTFTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=C(C4=C2C=C(C=C4)I)C5=CC=CC=C5C=C3)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Electrophilic Aromatic Substitution (EAS) Iodination
The most common method for introducing iodine into aromatic systems is electrophilic aromatic substitution using iodine sources such as iodine (I2) in the presence of oxidants or iodinating reagents like N-iodosuccinimide (NIS).
- Reagents: N-iodosuccinimide (NIS), iodine with oxidants (e.g., HIO3, H2O2), or iodine monochloride (ICl).
- Solvents: Polar aprotic solvents such as acetonitrile or dichloromethane.
- Conditions: Mild temperatures (0 °C to room temperature) to avoid over-iodination or side reactions.
Diazonium Salt Route
An alternative approach involves the formation of a diazonium salt from an amino-substituted precursor followed by Sandmeyer-type iodination:
- Step 1: Conversion of 9-amino-7,7-diphenyl-7H-benzo[c]fluorene to the corresponding diazonium salt using sodium nitrite (NaNO2) and acid at low temperature (0 °C).
- Step 2: Treatment of the diazonium salt with potassium iodide (KI) to substitute the diazonium group with iodine.
This method offers high regioselectivity and is widely used for aromatic iodination when amino precursors are available.
Representative Experimental Procedure for Iodination
Based on analogous procedures for iodination of related fluorene derivatives and benzo[c]fluorene compounds, a typical iodination protocol is as follows:
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Dissolve 7,7-diphenyl-7H-benzo[c]fluorene in dry acetonitrile | Prepare substrate solution |
| 2 | Add N-iodosuccinimide (1.1 equiv) slowly at 0 °C under nitrogen atmosphere | Initiate electrophilic iodination |
| 3 | Stir reaction mixture at room temperature for 2-4 hours | Complete iodination at 9-position |
| 4 | Quench reaction with aqueous sodium thiosulfate to remove excess iodine | Stop reaction and remove iodine |
| 5 | Extract product with organic solvent (e.g., dichloromethane), wash, dry, and purify by column chromatography | Isolate pure 9-iodo derivative |
Data Table: Typical Yields and Purity
Research Findings and Optimization
- Selectivity: Use of NIS in acetonitrile provides high regioselectivity for the 9-position iodination due to electronic and steric effects of the diphenyl substitution at the 7-position.
- Solvent Effects: Polar aprotic solvents favor electrophilic iodination by stabilizing intermediates.
- Temperature Control: Low temperature minimizes polyiodination and decomposition.
- Purification: Silica gel chromatography with hexane/ethyl acetate mixtures effectively separates the iodinated product.
- Alternative Routes: Diazonium salt iodination is effective if the amino precursor is accessible, offering complementary synthetic flexibility.
Summary Table of Preparation Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Electrophilic Aromatic Substitution (EAS) | N-iodosuccinimide (NIS), I2 + oxidants | 0 °C to RT, acetonitrile or DCM | Simple, direct, good yield and selectivity | Requires careful control to avoid over-iodination |
| Diazonium Salt Route | NaNO2, acid, KI | 0 °C, aqueous medium | High regioselectivity, mild conditions | Requires amino precursor, multi-step |
Chemical Reactions Analysis
Types of Reactions
9-Iodo-7,7-diphenyl-7H-benzo[c]fluorene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) in acetone for nucleophilic substitution.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation.
Coupling: Palladium catalysts and bases like potassium carbonate (K2CO3) in organic solvents for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex polycyclic aromatic compounds.
Scientific Research Applications
9-Iodo-7,7-diphenyl-7H-benzo[c]fluorene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Potential use in the development of fluorescent probes and imaging agents due to its aromatic structure.
Medicine: Investigated for its potential in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 9-Iodo-7,7-diphenyl-7H-benzo[c]fluorene exerts its effects depends on its specific application. In chemical reactions, the iodine atom can act as a leaving group, facilitating various substitution and coupling reactions. In biological systems, its aromatic structure may interact with specific molecular targets, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Benzo[c]fluorene Derivatives
Table 1: Key Structural and Functional Comparisons
Key Comparative Insights
Reactivity and Electronic Effects
- Iodine vs. Bromine/Chlorine : The iodine atom in this compound provides superior leaving-group ability in nucleophilic substitution and cross-coupling reactions compared to bromine or chlorine analogs. This makes it more versatile in constructing complex OLED emitters .
- Steric Hindrance : The 7,7-diphenyl groups in the target compound and 5,9-Dibromo-7,7-diphenyl-7H-benzo[c]fluorene induce significant steric bulk, reducing aggregation in thin-film OLED layers and enhancing device efficiency .
Optoelectronic Performance
- Conjugation and Bandgap : The benzo[c]fluorene core extends π-conjugation compared to simpler fluorenes (e.g., 7-Bromo-2-iodo-9,9-dimethyl-9H-fluorene), resulting in red-shifted emission and lower bandgaps suitable for deep-blue OLEDs .
- Halogen Position : Compounds with halogens at the 9-position (e.g., this compound) exhibit stronger electron-withdrawing effects than those with substitutions at peripheral positions (e.g., 2-Chloro-7-iodo-9,9-diphenyl-9H-fluorene), influencing charge transport properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
